REACTION_CXSMILES
|
[CH:1]([SH:4])(S)[CH3:2].Cl[CH:6]([C:12]([CH3:14])=O)[C:7]([O:9]CC)=[O:8].C1(C)C=CC([S:21](O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:14][C:12]1[S:4][CH2:1][CH2:2][S:21][C:6]=1[C:7]([OH:9])=[O:8]
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Name
|
|
Quantity
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94 g
|
Type
|
reactant
|
Smiles
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C(C)(S)S
|
Name
|
|
Quantity
|
164.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
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500 g
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the whole solution refluxed under a Dean-Stark trap for one hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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when 16 cc of water had collected
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Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
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WASH
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Details
|
washed with ice-cold dilute caustic soda
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Type
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CUSTOM
|
Details
|
the benzene removed in vacuo
|
Type
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ADDITION
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Details
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Ethanolic caustic soda (80 g in the minimum amount of ethanol) was added
|
Type
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TEMPERATURE
|
Details
|
the solution refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (one volume)
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Type
|
FILTRATION
|
Details
|
The thick white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SCCS1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |